molecular formula C15H13ClN2O2 B11715037 N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11715037
M. Wt: 288.73 g/mol
InChI Key: SXVAUSGNZCCPIJ-YVLHZVERSA-N
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Description

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is an organic compound with a complex structure that includes a benzylideneamino group and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide typically involves the condensation of benzylideneaniline with 2-(4-chlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and reagents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide
  • N-[(Z)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide
  • N-[(Z)-benzylideneamino]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10-

InChI Key

SXVAUSGNZCCPIJ-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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